N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H20N6O4S and its molecular weight is 464.5. The purity is usually 95%.
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Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common route may begin with the formation of the pyrazolopyrimidinone core through cyclization reactions, followed by successive functional group modifications to introduce the phenyl, sulfonamide, and benzamide groups. Reaction conditions vary but often involve the use of catalysts, solvents, and precise temperature control.
Industrial production methods: : In an industrial setting, the compound’s synthesis would leverage large-scale reactors and optimized conditions to maximize yield and purity. Automated systems and continuous-flow reactors might be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of reactions it undergoes: : N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can participate in several types of reactions, including oxidation, reduction, and nucleophilic substitution.
Common reagents and conditions: : Reactions might involve oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Solvents like dimethyl sulfoxide or acetonitrile are often used.
Major products formed: : The products depend on the specific reactions; for example, reduction may yield dihydro derivatives, while substitution reactions could introduce new functional groups at various positions on the molecule.
Scientific Research Applications: : this compound is valuable in numerous research areas:
Chemistry: : It serves as a building block for synthesizing new compounds with potential activity.
Biology: : The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: : It is explored for its pharmacological potential, including possible anti-inflammatory or anticancer properties.
Industry: : The compound can be used in materials science for developing new polymers or as a part of specialized coatings.
Mechanism of Action: : The compound's mechanism of action often involves its interaction with biological macromolecules:
Molecular targets: : It may target specific enzymes or receptors, altering their activity.
Pathways involved: : By binding to its targets, the compound can affect signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison: : Similar compounds, such as other pyrazolopyrimidinone derivatives, may share structural features but differ in their side chains or functional groups, leading to varied biological activities and properties.
List of similar compounds: : Examples include pyrazolopyrimidine analogs with different substituents, sulfonamide derivatives with varying aromatic groups, and benzamide compounds modified at different positions.
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide's unique structural composition and diverse applications underscore its significance in scientific research and potential therapeutic development.
Biological Activity
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a complex structure that includes a pyrazolo-pyrimidine core linked to a sulfonamide moiety. Its molecular formula is C18H20N4O3S, with a molecular weight of approximately 368.45 g/mol. The structural features contribute to its interaction with various biological targets, particularly enzymes involved in cell signaling and proliferation.
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition leads to alterations in the cell cycle, promoting apoptosis in cancer cells. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83, which is crucial for its inhibitory activity .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it selectively inhibits cancer cell proliferation by inducing cell cycle arrest and apoptosis .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 5.2 | CDK2 inhibition |
HeLa (Cervical Cancer) | 3.8 | Apoptosis induction |
A549 (Lung Cancer) | 4.5 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties. It inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory response. This dual action positions it as a potential therapeutic agent for conditions associated with chronic inflammation .
Table 2: Inhibition of Inflammatory Enzymes
Enzyme | IC50 (μM) | Selectivity |
---|---|---|
COX-2 | 0.9 | High |
5-LOX | 1.2 | Moderate |
Study on Anticancer Efficacy
A recent study evaluated the efficacy of this compound against various cancer cell lines. The results demonstrated potent activity against MCF-7 and HeLa cells, with IC50 values significantly lower than those of standard chemotherapeutics .
Research on Anti-inflammatory Properties
Another study focused on the compound's ability to modulate inflammatory pathways in a murine model of arthritis. The results indicated a reduction in inflammatory markers and joint swelling when administered at therapeutic doses .
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4S/c29-21(16-8-10-18(11-9-16)33(31,32)26-12-4-5-13-26)25-27-15-23-20-19(22(27)30)14-24-28(20)17-6-2-1-3-7-17/h1-3,6-11,14-15H,4-5,12-13H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQQCLHEFOYNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.